molecular formula C10H11NO7S B1595917 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate CAS No. 53298-30-9

2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate

Cat. No. B1595917
CAS RN: 53298-30-9
M. Wt: 289.26 g/mol
InChI Key: RRMVRASAASKOHS-UHFFFAOYSA-N
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Description

“2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate” is a reagent used to introduce the MSOC-group, a versatile amino protective function with extreme acid stability, high base lability, and high polarity which enhances solubility in polar solvents . It has a molecular weight of 289.26 .


Synthesis Analysis

This compound serves as a valuable reagent for the synthesis of various compounds across multiple disciplines . It’s used to introduce the MSOC-group, a versatile amino protective function .


Molecular Structure Analysis

The molecular formula of this compound is C10H11NO7S . The InChI string is InChI=1S/C10H11NO7S/c1-19(15,16)7-6-17-10(12)18-9-4-2-8(3-5-9)11(13)14/h2-5H,6-7H2,1H3 .


Chemical Reactions Analysis

The compound is used as a reagent to introduce the MSOC-group, a versatile amino protective function with extreme acid stability, high base lability, and high polarity . The MSOC group resists hydrogenation but does not poison the catalyst .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 289.26 g/mol . It has a melting point of 100-103°C and should be stored at a temperature of 2-8°C . The compound has a XLogP3-AA value of 1.3, indicating its lipophilicity .

Scientific Research Applications

Pharmaceutical Synthesis

2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate is instrumental in pharmaceutical research, particularly in the synthesis of complex molecules. It serves as a reagent to introduce the MSOC-group, which is a versatile amino protective function. This group is characterized by its extreme acid stability and high base lability, making it an excellent protecting group for amino acids during peptide synthesis . The high polarity of the MSOC-group also enhances solubility in polar solvents, which is beneficial in various pharmaceutical synthesis processes.

Polymer Chemistry

In the field of polymer chemistry, this compound is used to synthesize polymers with specific functional groups. The introduction of the MSOC-group into polymers can modify their properties, such as increasing their solubility or making them more reactive to certain substances. This can be particularly useful in creating specialized polymers for medical applications, such as drug delivery systems .

Agrochemical Formulation

The compound’s role in agrochemical formulation is significant. It is used in the synthesis of agrochemicals where the MSOC-group’s stability and reactivity can lead to the development of new pesticides and herbicides with improved efficacy and reduced environmental impact .

Material Science

In material science, 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate contributes to the development of new materials with enhanced characteristics. Its ability to introduce functional groups into materials can result in improved strength, durability, and chemical resistance, which are critical factors in the development of advanced materials for construction, electronics, and other industries .

Biochemistry

This compound finds applications in biochemistry for the modification of biomolecules. It can be used to protect functional groups in biomolecules during reactions, allowing for the selective modification of these molecules. This is particularly useful in the study of proteins and enzymes, where specific amino acid residues can be targeted without affecting the overall structure of the molecule .

Analytical Chemistry

In analytical chemistry, 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate is used as a derivatization agent. It can help in the analysis of compounds by introducing detectable groups, thereby facilitating the identification and quantification of various substances in complex mixtures .

Environmental Science

The compound’s applications extend to environmental science, where it can be used in the analysis and removal of pollutants. Its reactive nature allows it to bind to certain contaminants, aiding in their detection and extraction from environmental samples .

Chemical Engineering

Lastly, in chemical engineering, this compound is utilized in process development and optimization. Its stability under different conditions makes it a valuable reagent in designing chemical processes that are both efficient and environmentally friendly .

Mechanism of Action

Target of Action

It is commonly used as a reagent in the synthesis of various compounds, suggesting that its targets could be diverse depending on the specific reaction .

Mode of Action

MESNP is postulated to function as a nucleophile . It forms a covalent bond with an electrophile, facilitating the creation of novel products . This interaction with its targets leads to changes in their chemical structure, enabling the synthesis of new compounds .

Biochemical Pathways

Its use in reactions such as the Diels-Alder reaction suggests its involvement in organic synthesis pathways .

Pharmacokinetics

Its high polarity enhances solubility in polar solvents, which could potentially impact its bioavailability .

Result of Action

The molecular and cellular effects of MESNP’s action largely depend on the specific reaction in which it is involved . As a versatile reagent, MESNP has proven instrumental in the synthesis of compounds like polymers, pharmaceuticals, and agrochemicals . Therefore, the results of its action can vary widely based on the context of its use.

Action Environment

MESNP exhibits exceptional stability in highly acidic environments . This stability, combined with its high base lability, allows it to function effectively under a range of conditions . Furthermore, it resists hydrogenation without interfering with catalyst activity . These properties suggest that MESNP’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of other reactants .

properties

IUPAC Name

2-methylsulfonylethyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO7S/c1-19(15,16)7-6-17-10(12)18-9-4-2-8(3-5-9)11(13)14/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMVRASAASKOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201438
Record name 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate
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Molecular Weight

289.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate

CAS RN

53298-30-9
Record name Carbonic acid, 2-(methylsulfonyl)ethyl 4-nitrophenyl ester
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Record name 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate
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Record name 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate
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Record name 2-(methylsulphonyl)ethyl 4-nitrophenyl carbonate
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Record name 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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